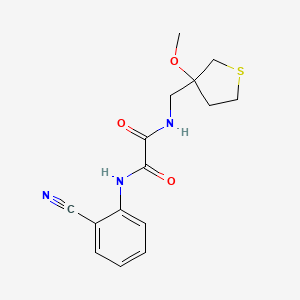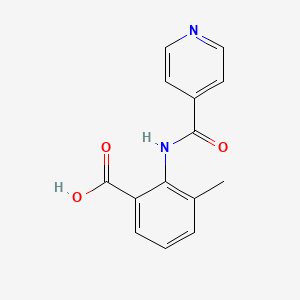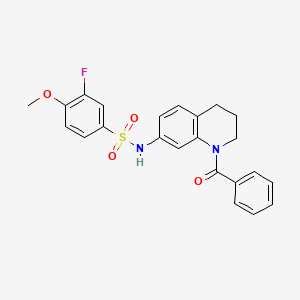
1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)piperidine, also known as CSP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CSP belongs to the class of sulfonamide compounds and has been found to have a variety of biological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Techniques: Compounds with sulfonyl-piperidine structures have been synthesized using various methods, including microwave-assisted synthesis and traditional condensation reactions. These compounds are characterized using spectroscopic techniques and crystallography to confirm their structures (Karaman et al., 2016).
- Crystal Structure Analysis: X-ray crystallography has been employed to investigate the molecular and crystal structure of similar sulfonyl-piperidine compounds, providing insights into their conformations and geometric arrangements (Girish et al., 2008).
Biological Activities
- Antimicrobial Activity: Some sulfonyl-piperidine derivatives have shown promising antimicrobial activities against various pathogens, indicating their potential as therapeutic agents (Vinaya et al., 2009).
- Antioxidant and Anticholinesterase Activities: Sulfonyl hydrazones featuring piperidine rings have been evaluated for their antioxidant capacity and anticholinesterase activity, suggesting their utility in medicinal chemistry (Karaman et al., 2016).
Chemical Reactions and Properties
- Anodic Methoxylation: Studies have explored the effect of N-acyl and N-sulfonyl groups on the anodic methoxylation of piperidine derivatives, contributing to the understanding of their electrochemical properties (Golub & Becker, 2015).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO5S2/c1-25-14-6-8-15(9-7-14)26(21,22)16-10-12-20(13-11-16)27(23,24)18-5-3-2-4-17(18)19/h2-9,16H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVUHOYIWOOMIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2955743.png)

![7-({4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2955747.png)



![2-chloro-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B2955756.png)



![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2955762.png)
![(E)-2-(4-Chlorophenyl)-N-[4-(5-fluoro-2-methoxyphenyl)-1,3-thiazol-2-yl]ethenesulfonamide](/img/structure/B2955764.png)

